![molecular formula C10H14N2 B1603730 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 422318-36-3](/img/structure/B1603730.png)

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Übersicht

Beschreibung

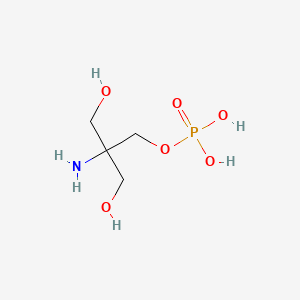

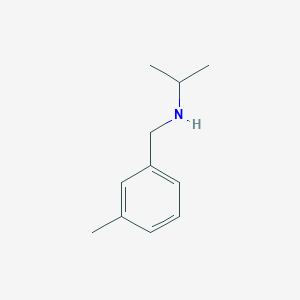

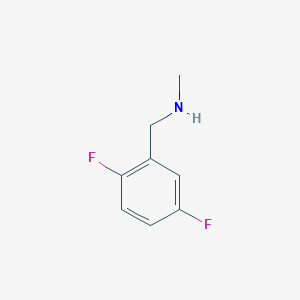

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the CAS Number: 422318-36-3 . It has a molecular weight of 162.23 and its IUPAC name is 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of benzodiazepines has been reported in several studies . For instance, Baxendale described a flow synthesis of benzodiazepines as a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .Molecular Structure Analysis

The InChI code for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is 1S/C10H14N2/c1-8-2-3-10-9 (6-8)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has a molecular weight of 162.23 . It is a white to yellow solid and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Synthesis

Benzodiazepines, including derivatives like 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, are primarily known for their interaction with the GABA_A receptor, enhancing the inhibitory effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. Research has delved into the chemical pathways and synthesis of these compounds, contributing to our understanding of their potential applications beyond their primary use.

One study details the alkaline hydrolysis of diazepam , a closely related benzodiazepine, providing insight into the chemical behavior and potential modifications of the benzodiazepine structure under various conditions (Yang, 1998). This research may have implications for the development of new derivatives with specific therapeutic profiles.

Novel Synthetic Routes

Innovative synthetic approaches for benzodiazepine derivatives, including tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives , have been developed. These methods offer alternative pathways for creating compounds with potentially varied biological activities (Shaabani et al., 2009). Such research is crucial for expanding the utility of benzodiazepines in therapeutic settings.

Pharmacological Research

Investigations into the metabolism and pharmacological properties of benzodiazepines contribute to a deeper understanding of how these compounds interact with biological systems. For instance, the metabolism of diazepam in vitro has been studied to identify its metabolic pathways, leading to insights that could influence the design of new drugs with enhanced efficacy and reduced side effects (Schwartz & Postma, 1968).

Application in Therapy

Beyond their well-known use in treating anxiety and convulsive disorders, benzodiazepines' effects on ion channels, such as the GABA_A channel conductance increase by diazepam , point to potential applications in modulating neurotransmitter activity for various therapeutic purposes (Eghbali et al., 1997).

Safety And Hazards

The safety information for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFPGSCEQVZTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609437 | |

| Record name | 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |

CAS RN |

422318-36-3 | |

| Record name | 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

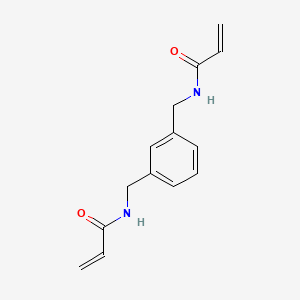

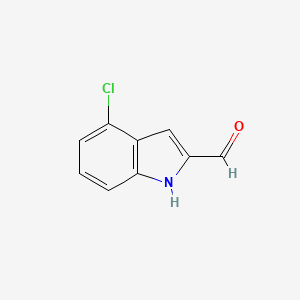

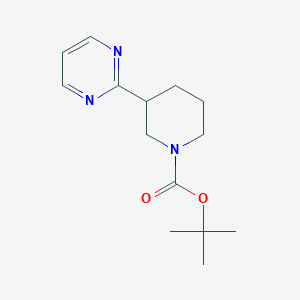

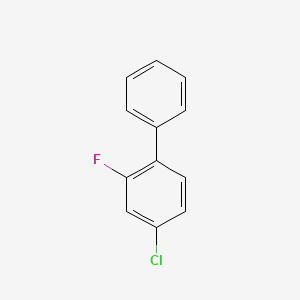

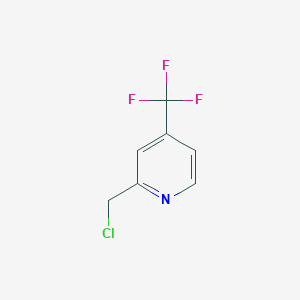

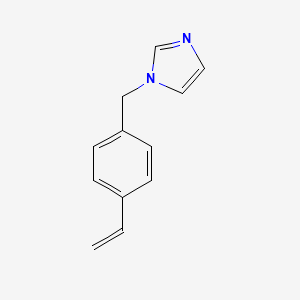

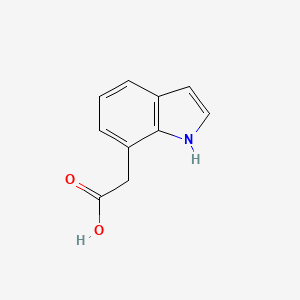

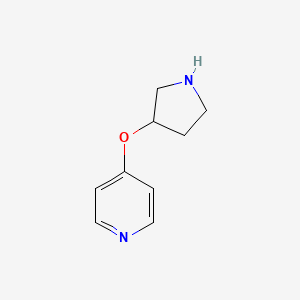

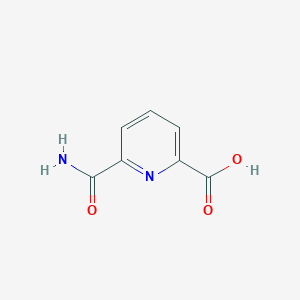

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.